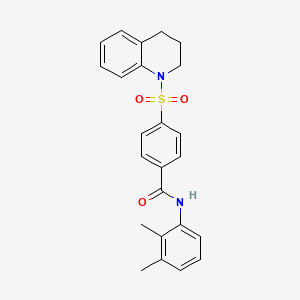
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2,3-dimethylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2,3-dimethylphenyl)benzamide is a useful research compound. Its molecular formula is C24H24N2O3S and its molecular weight is 420.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2,3-dimethylphenyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This molecule combines a sulfonamide and benzamide structure with a 3,4-dihydroquinoline moiety, which is known for its diverse biological activities. The compound's structure suggests potential applications in antimicrobial and anticancer therapies, making it a subject of interest for further research.
Chemical Structure and Properties
The molecular formula of this compound is C24H24N2O3S, with a molecular weight of approximately 420.53 g/mol. The chemical structure incorporates several functional groups that contribute to its biological activity:
| Component | Description |
|---|---|
| Sulfonamide Group | Known for antimicrobial properties |
| Benzamide Structure | Associated with various pharmacological effects |
| Dihydroquinoline Moiety | Linked to anticancer activity |
Antimicrobial Activity
Research indicates that compounds containing sulfonamide and thiazole groups exhibit significant antimicrobial properties. The presence of the sulfonamide group in this compound suggests potential inhibitory effects against various bacterial strains. Studies have shown that similar compounds can disrupt bacterial resistance mechanisms and may exhibit bactericidal effects.
Anticancer Activity
The 3,4-dihydroquinoline structure has been linked to anticancer effects, particularly through the induction of apoptosis in cancer cells. Preliminary studies suggest that this compound may inhibit key enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have demonstrated the ability to inhibit specific kinases that are crucial in cancer signaling pathways.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- Inhibition of Kinases : A study on sulfonamide derivatives indicated their potential as kinase inhibitors, which are vital in cancer treatment strategies. The specific inhibition of kinases may lead to reduced tumor growth and enhanced apoptosis.
- Antimicrobial Efficacy : A related compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the quinoline structure could enhance its antimicrobial potency .
- Cell Viability Assays : In vitro assays have shown that compounds similar to this benzamide derivative can significantly reduce cell viability in various cancer cell lines, indicating strong anticancer potential .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that allow for precise control over the functional groups introduced into the molecule. Common methods include:
- Condensation Reactions : To form the benzamide linkage.
- Sulfonation Reactions : To introduce the sulfonamide group effectively.
- Cyclization Techniques : To create the dihydroquinoline moiety.
These synthetic pathways enable researchers to explore structure-activity relationships and optimize the compound's biological properties.
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(2,3-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-17-7-5-10-22(18(17)2)25-24(27)20-12-14-21(15-13-20)30(28,29)26-16-6-9-19-8-3-4-11-23(19)26/h3-5,7-8,10-15H,6,9,16H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWIPJCRYXKNQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














